N-(4-ethylphenyl)-2-({1-[(3-fluorophenyl)methyl]-1H-indol-3-yl}sulfanyl)acetamide
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Overview
Description
N-(4-ethylphenyl)-2-({1-[(3-fluorophenyl)methyl]-1H-indol-3-yl}sulfanyl)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of aromatic rings, an indole moiety, and a sulfanylacetamide group, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethylphenyl)-2-({1-[(3-fluorophenyl)methyl]-1H-indol-3-yl}sulfanyl)acetamide typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a Friedel-Crafts alkylation reaction using a fluorobenzene derivative.
Formation of the Sulfanylacetamide Group: The final step involves the reaction of the indole derivative with 4-ethylphenyl isothiocyanate, followed by acetylation to form the sulfanylacetamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-ethylphenyl)-2-({1-[(3-fluorophenyl)methyl]-1H-indol-3-yl}sulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using hydrogenation catalysts or reducing agents like lithium aluminum hydride, converting the compound into its corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), Palladium on carbon (Pd/C)
Substitution: Halogenating agents (e.g., N-bromosuccinimide), Nucleophiles (e.g., sodium methoxide)
Major Products Formed
Oxidation: Sulfoxides, Sulfones
Reduction: Amines
Substitution: Halogenated derivatives, Alkylated derivatives
Scientific Research Applications
N-(4-ethylphenyl)-2-({1-[(3-fluorophenyl)methyl]-1H-indol-3-yl}sulfanyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of new materials, such as polymers and advanced composites, due to its unique structural properties.
Mechanism of Action
The mechanism of action of N-(4-ethylphenyl)-2-({1-[(3-fluorophenyl)methyl]-1H-indol-3-yl}sulfanyl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-1,3-diphenyl-1H-pyrazole-4-carboxamide
- N-(4-ethylphenyl)-4-methoxybenzenesulfonamide
- N-(1-(4-fluorophenyl)ethylidene)-3-methyl-1H-pyrazole-5-carbohydrazide
Uniqueness
N-(4-ethylphenyl)-2-({1-[(3-fluorophenyl)methyl]-1H-indol-3-yl}sulfanyl)acetamide stands out due to its unique combination of an indole moiety, a fluorophenyl group, and a sulfanylacetamide group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-(4-ethylphenyl)-2-[1-[(3-fluorophenyl)methyl]indol-3-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23FN2OS/c1-2-18-10-12-21(13-11-18)27-25(29)17-30-24-16-28(23-9-4-3-8-22(23)24)15-19-6-5-7-20(26)14-19/h3-14,16H,2,15,17H2,1H3,(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFOBKDLAEWBYOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CSC2=CN(C3=CC=CC=C32)CC4=CC(=CC=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23FN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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